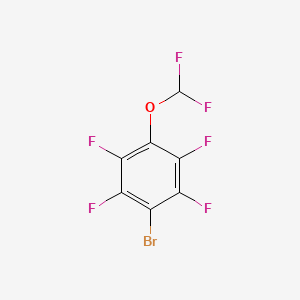
1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene
Overview
Description
1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene is an organic compound with the molecular formula C7HBrF4O. This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and four fluorine atoms attached to a benzene ring. It is a fluorinated aromatic compound, which makes it valuable in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrafluorobenzene and bromine.
Bromination: The bromination of 1,2,3,4-tetrafluorobenzene is carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent, such as difluoromethyl ether, under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. Typical reagents include palladium catalysts and boronic acids.
Oxidation and Reduction: The difluoromethoxy group can undergo oxidation to form difluoromethoxybenzoic acid or reduction to form difluoromethoxybenzyl alcohol under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds, which are valuable in materials science and organic synthesis.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals due to its unique properties, such as increased metabolic stability and lipophilicity.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals, including advanced polymers and coatings, due to its high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to improved pharmacological properties.
Comparison with Similar Compounds
1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene can be compared with other similar compounds, such as:
1-Bromo-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, resulting in different chemical and physical properties.
1-Bromo-4-(difluoromethyl)benzene: This compound has a difluoromethyl group instead of a difluoromethoxy group, affecting its reactivity and applications.
1-Bromo-4-(heptadecafluorooctyl)benzene: This compound has a long perfluorinated alkyl chain, making it suitable for applications requiring high hydrophobicity and chemical resistance.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct properties and reactivity compared to other fluorinated aromatic compounds.
Properties
IUPAC Name |
1-bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF6O/c8-1-2(9)4(11)6(15-7(13)14)5(12)3(1)10/h7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYOJOWCZGSGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















